Methyl 4[(5-oxopentyl)oxy]benzoate
Description
Methyl 4[(5-oxopentyl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a 5-oxopentyloxy chain at the para position of the benzene ring. The 5-oxopentyloxy substituent consists of a five-carbon alkyl chain terminating in a ketone group, which distinguishes it from simpler benzoate esters. The ketone moiety may confer unique reactivity, such as participation in condensation reactions, while the alkyl chain could enhance lipophilicity, influencing solubility and biological interactions .
Properties
IUPAC Name |
methyl 4-(5-oxopentoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-9H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWMXMOHYJWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4[(5-oxopentyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 5-oxopentanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the 5-oxopentyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4[(5-oxopentyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Methyl 4[(5-oxopentyl)oxy]benzoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing the active components. The compound can also participate in various chemical reactions through its functional groups, such as the carbonyl group in the 5-oxopentyl moiety, which can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
The following analysis compares Methyl 4[(5-oxopentyl)oxy]benzoate to structurally related benzoate esters, focusing on substituent effects, applications, and toxicity profiles.
Substituent Diversity and Functional Group Influence
a) Heterocyclic Substituents
- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l): This triazine-containing derivative () includes bromo, methoxy, and formyl groups. The triazine core and aromatic substituents enhance its utility in agrochemical or pharmaceutical synthesis, likely contributing to herbicidal or antimicrobial activity.
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate: Featuring a thiadiazole ring and phenylcarbamoyl group (), this compound is classified as acutely toxic (GHS Category 4 for oral, dermal, and inhalation exposure).
b) Agrochemical Benzoate Esters
- Tribenuron-methyl, Pyriminobac-methyl, and Diclofop-methyl (): These herbicides contain pyrimidinyl, imidazolyl, or phenoxypropanoate groups. For example, pyriminobac-methyl’s pyrimidine ring and methoxyiminoethyl side chain target acetyl-CoA carboxylase in weeds.
c) Simple Benzoate Esters
- Its simplicity results in high volatility and minimal environmental persistence.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
